molecular formula C19H15N3S B5884720 4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine

4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine

Cat. No. B5884720
M. Wt: 317.4 g/mol
InChI Key: KLLQTFMUHGYUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MNTX or naxitamab and has been found to have several interesting properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of MNTX is not fully understood, but it is believed to involve the binding of MNTX to GD2 on the surface of cancer cells. This binding may lead to the activation of immune cells, such as natural killer cells, which can then attack and destroy the cancer cells.
Biochemical and Physiological Effects:
MNTX has been shown to have several biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. MNTX has also been shown to activate immune cells, such as natural killer cells, which can attack and destroy cancer cells.

Advantages and Limitations for Lab Experiments

MNTX has several advantages for use in lab experiments. For example, it is highly specific for GD2, which makes it a valuable tool for studying the role of GD2 in cancer cells. However, there are also limitations to the use of MNTX in lab experiments. For example, the synthesis of MNTX is complex and time-consuming, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for research involving MNTX. For example, researchers could study the use of MNTX in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, researchers could investigate the use of MNTX in the treatment of other diseases, such as autoimmune disorders or infectious diseases. Finally, researchers could study the mechanism of action of MNTX in more detail, in order to better understand how it works and how it can be used to treat cancer and other diseases.

Synthesis Methods

The synthesis of MNTX involves several steps, including the reaction of 2-bromopyridine with sodium hydride to form the intermediate compound 2-pyridyl sodium. This intermediate is then reacted with 2-naphthyl-1,3-thiazole-4-carbaldehyde to form the final product, MNTX.

Scientific Research Applications

MNTX has been extensively studied for its potential use in scientific research. It has been found to have several interesting properties that make it a valuable tool for researchers. For example, MNTX has been shown to bind specifically to GD2, a glycolipid that is overexpressed in several types of cancer cells. This specificity makes MNTX a potential candidate for cancer therapy.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-13-8-9-20-18(10-13)22-19-21-17(12-23-19)16-7-6-14-4-2-3-5-15(14)11-16/h2-12H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLQTFMUHGYUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine

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